1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
Description
1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine core substituted with an ethoxy group at position 4 and a hydroxyl group at position 2. The molecule is further functionalized with a 3-aminopyridine moiety attached to the nitrogen of the pyrrolidine ring.
Key structural attributes include:
- Pyrrolidine backbone: Provides conformational rigidity and influences solubility.
- Ethoxy group: Enhances lipophilicity and metabolic stability.
- 3-Aminopyridine substituent: Introduces hydrogen-bonding capabilities and aromatic π-π interactions, critical for target binding.
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-8(12)4-3-5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNYSCYXEBKYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| CAS Number | 2097956-24-4 |
| Molecular Weight | 205.25 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of pyrrolidine derivatives followed by the introduction of the aminopyridine moiety.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Antifibrotic Activity : Studies have shown that related compounds can inhibit collagen synthesis, suggesting potential use in treating fibrosis-related conditions. For example, compounds with similar structures demonstrated IC values around 45 μM in inhibiting collagen production in vitro .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, specifically in models of neurodegenerative diseases. They may act by modulating neurotransmitter systems and reducing oxidative stress.
- Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation pathways, although detailed mechanisms remain to be elucidated.
Case Studies
- Anti-Fibrosis Activity : A study evaluating the anti-fibrotic effects of pyridine derivatives found that specific analogs effectively inhibited collagen deposition in hepatic stellate cells (HSC-T6). The treatment with these compounds resulted in a significant reduction in collagen type I alpha 1 (COL1A1) protein expression, indicating their potential as therapeutic agents for liver fibrosis .
- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease revealed that certain pyridine derivatives could enhance cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration.
Data Table of Biological Activities
Comparison with Similar Compounds
Positional Isomer: 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
CAS No.: 2098132-61-5 Molecular Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol
Key Insight: The positional isomerism of the amino group on the pyridine ring alters electronic distribution and steric interactions.
Pyrrolidine Derivatives with Aromatic Substitutions
Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Key Insight : The ethoxy group in the target compound may confer better metabolic stability compared to the phenylethyl group in 1a/1b, which could increase cytotoxicity risks .
Pyrimidine-Based Analogs
1-(Pyrimidin-4-yl)pyrrolidin-3-ol CAS No.: 1341051-28-2
| Parameter | This compound | 1-(Pyrimidin-4-yl)pyrrolidin-3-ol |
|---|---|---|
| Heterocycle | Pyridine (6-membered, 1 N) | Pyrimidine (6-membered, 2 N) |
| Electronic Effects | Moderate electron deficiency | High electron deficiency |
| Binding Interactions | NH₂ group enables H-bonding | Pyrimidine N atoms enhance π-stacking |
Simplified Parent Compound: 2-Aminopyridin-3-ol
CAS No.: 16867-03-1 Molecular Formula: C₅H₆N₂O Molecular Weight: 110.1 g/mol
Key Insight: The pyrrolidine-ethoxy extension in the target compound likely reduces acute toxicity compared to the simpler 2-aminopyridin-3-ol, which is classified as hazardous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
